molecular formula C16H15ClF3N3O2 B2580423 3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide CAS No. 2034334-91-1

3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide

Cat. No.: B2580423
CAS No.: 2034334-91-1
M. Wt: 373.76
InChI Key: RIJSTJWZWHVYQF-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with chlorine and fluorine at the 3- and 4-positions, respectively. The benzamide nitrogen is linked via a methyl group to a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with a 4,4-difluorocyclohexyl group.

Properties

IUPAC Name

3-chloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O2/c17-11-7-10(1-2-12(11)18)15(24)21-8-13-22-14(23-25-13)9-3-5-16(19,20)6-4-9/h1-2,7,9H,3-6,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJSTJWZWHVYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of key intermediates. One common route involves the reaction between 3-chloro-4-fluoroaniline and 4,4-difluorocyclohexanone to form an initial intermediate. This intermediate is then subjected to cyclization to introduce the 1,2,4-oxadiazole ring.

  • Step 1: 3-chloro-4-fluoroaniline + 4,4-difluorocyclohexanone

  • Step 2: Cyclization to form 1,2,4-oxadiazole ring

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure high yields and purity. Reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM), with catalysts such as triethylamine (TEA) to facilitate the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation reactions, often involving the oxadiazole ring.

  • Reduction: The fluoro and chloro groups may participate in reduction reactions under specific conditions.

  • Substitution: Halogen-substituted benzamides are prone to substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Conditions for substitution often involve polar aprotic solvents like DMSO or acetonitrile.

Major Products

  • Oxidation Products: Formation of oxadiazole derivatives with varying oxidation states.

  • Reduction Products: Reduced forms of the parent compound, often altering the halogen groups.

  • Substitution Products: New derivatives with substituted functional groups on the benzamide ring.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to 3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing halogenated benzamides have been reported to possess antibacterial and antifungal properties. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .

3. P2X7 Receptor Inhibition
Recent patent filings indicate that benzamide derivatives, including compounds related to this compound, may act as inhibitors of the P2X7 receptor. This receptor is implicated in various inflammatory diseases and cancer, making it a target for drug development aimed at treating these conditions .

Material Science

1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its potential use as a semiconductor material could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups enhances charge transport properties, which is crucial for the efficiency of electronic devices .

2. Polymer Chemistry
In polymer chemistry, the compound can be utilized as a building block for synthesizing novel polymers with specific functionalities. The introduction of oxadiazole units into polymer backbones can improve thermal stability and mechanical properties, making them suitable for high-performance applications .

Agricultural Research

1. Herbicidal Activity
Preliminary studies suggest that compounds with similar structures may exhibit herbicidal activity. The fluorinated cyclohexyl group could enhance the herbicidal efficacy by improving the compound's lipophilicity and facilitating better absorption by plant tissues . Further research is needed to explore this potential application comprehensively.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that compounds with structural similarities to this compound showed promising inhibition of cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Organic Electronics

A research team investigated the use of fluorinated oxadiazole derivatives in OLED applications. They reported improved device performance metrics when using these compounds as electron transport layers due to their enhanced charge mobility and stability under operational conditions.

Mechanism of Action

Molecular Targets

The compound interacts with specific molecular targets, often involving the oxadiazole moiety which can engage in hydrogen bonding and other interactions with biological macromolecules.

Pathways Involved

Mechanistically, it can inhibit or activate enzymes, modulate receptor functions, or interfere with cell signaling pathways, leading to its varied effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Analysis

The compound’s 1,2,4-oxadiazole ring differentiates it from analogs with other heterocycles, such as isoxazoles or triazoles. For example, 3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide () contains an isoxazole ring.

4,4-Difluorocyclohexyl Group

The 4,4-difluorocyclohexyl group is a recurring motif in bioactive compounds. For instance:

  • N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide () uses this group to enhance crystallinity and solubility in a patented AstraZeneca formulation.
  • Compound 72 from (1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine) shares the difluorocyclohexyl moiety but replaces benzamide with a benzimidazole core.

The difluorocyclohexyl group likely contributes to improved pharmacokinetics by balancing lipophilicity and metabolic resistance .

Benzamide Derivatives in Agrochemicals

Benzamide-based pesticides, such as diflubenzuron and fluazuron (), highlight the versatility of this scaffold.

Physical Properties

Comparative data for similar compounds:

Compound Melting Point (°C) Yield (%) Key Functional Groups
Target compound Not reported Not reported Benzamide, oxadiazole, difluorocyclohexyl
Compound 72 () 91–93 68 Benzimidazole, oxadiazole, difluorocyclohexyl
Compound 73 () 217–219 67 Benzimidazole, pyridine
Diflubenzuron () Not reported Not reported Benzamide, chlorophenyl

The absence of a benzimidazole or pyridine ring in the target compound may result in lower melting points compared to compound 73 , suggesting differences in crystallinity .

Biological Activity

3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H14ClF2N3O2\text{C}_{14}\text{H}_{14}\text{ClF}_2\text{N}_3\text{O}_2

Key Features:

  • Molecular Weight : 361.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes and proteins involved in various biochemical pathways.

Potential Targets:

  • MDM2 Protein : Similar compounds have shown high affinity for MDM2, a protein that regulates the p53 tumor suppressor pathway. Compounds with structural similarities exhibit potent cellular activity and could serve as inhibitors in cancer therapy .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has been evaluated for its potential as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines.
    • In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties :
    • Some derivatives have shown activity against bacterial strains, indicating potential for development as antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of MDM2 leading to increased levels of p53 .

Case Study 2: Inflammatory Response Modulation

In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to controls. This suggests a potential application in treating inflammatory diseases .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces edema in animal models
AntimicrobialActive against certain bacterial strains

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-chloro-N-...benzamide?

Answer:
The compound can be synthesized via coupling reactions between a carboxylic acid derivative and an amine-containing intermediate. A common approach involves using carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group, facilitating amide bond formation . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures improves yield and purity .

Basic: How is the structural integrity of the compound validated post-synthesis?

Answer:
A multi-technique approach ensures structural confirmation:

  • IR spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-F/C-Cl vibrations (~1100–1200 cm⁻¹) .
  • ¹H-NMR : Identifies methylene protons adjacent to the oxadiazole ring (δ ~4.5–5.0 ppm) and cyclohexyl substituents (δ ~1.5–2.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and packing motifs, as demonstrated in related benzamide derivatives .

Advanced: How can conflicting fluorescence data (e.g., intensity vs. solvent polarity) be resolved?

Answer:
Contradictions often arise from solvent-dependent excited-state interactions. To address this:

Systematic solvent screening : Compare fluorescence intensity in solvents of varying polarity (e.g., hexane vs. DMSO) to identify solvatochromic effects .

pH titration : Fluorescence maxima may shift due to protonation/deprotonation of the oxadiazole or benzamide moieties. Optimize at pH 5–7 for stability .

Time-resolved spectroscopy : Differentiate static vs. dynamic quenching mechanisms by analyzing lifetime decay curves .

Advanced: What strategies optimize the compound’s binding affinity to bacterial enzyme targets (e.g., acps-pptase)?

Answer:
Structure-activity relationship (SAR) studies guide optimization:

  • Substituent modulation : Replace the 4,4-difluorocyclohexyl group with bulkier substituents to enhance hydrophobic interactions with enzyme pockets .
  • Bioisosteric replacement : Substitute the 1,2,4-oxadiazole ring with a 1,3,4-thiadiazole to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) under physiological pH and temperature .

Advanced: How to design experiments assessing the compound’s environmental fate and ecotoxicological impact?

Answer:
Adopt a tiered experimental framework inspired by environmental chemistry protocols :

Abiotic transformations :

  • Hydrolysis: Incubate the compound in buffers (pH 4–9) at 25–50°C for 7–30 days, analyzing degradation via LC-MS.
  • Photolysis: Expose to UV light (λ = 254–365 nm) and monitor by HPLC.

Biotic transformations :

  • Microbial degradation: Use soil or water microcosms spiked with the compound, tracking metabolite formation.

Ecotoxicology :

  • Daphnia magna assays : Determine LC50 values for acute toxicity.
  • Algal growth inhibition : Assess chronic effects on Chlorella vulgaris .

Basic: What analytical techniques quantify the compound in biological matrices?

Answer:

  • HPLC-UV/Vis : Use a C18 column with acetonitrile/water (60:40 v/v) mobile phase, monitoring at λ = 280–340 nm (aromatic absorption) .
  • LC-MS/MS : Employ electrospray ionization (ESI+) for enhanced sensitivity, targeting [M+H]+ ions with m/z ~450–500 .
  • Validation parameters : Report LOD (≥0.27 mg/L), LOQ (≥0.89 mg/L), and RSD (<2%) per ICH guidelines .

Advanced: How to model the compound’s pharmacokinetic properties computationally?

Answer:
Leverage in silico tools to predict:

  • Lipophilicity (LogP) : Use ChemAxon or Molinspiration to estimate partitioning behavior.
  • Metabolic sites : Apply SyGMa or GLORYx to identify likely cytochrome P450 oxidation sites (e.g., oxadiazole ring).
  • ADMET profiles : Simulate intestinal absorption (Caco-2 permeability) and plasma protein binding via SwissADME or ADMETlab 2.0 .

Advanced: How to address low reproducibility in biological activity assays?

Answer:
Potential causes and solutions:

  • Compound stability : Test for hygroscopicity or light sensitivity; store at –20°C under nitrogen .
  • Assay interference : Screen for fluorescence quenching by media components (e.g., serum albumin) using a plate reader .
  • Cell line variability : Validate across multiple cell lines (e.g., HEK293, HeLa) and passage numbers .

Basic: What are the compound’s key physicochemical properties?

Answer:

  • Molecular weight : ~450–500 g/mol (exact mass requires HRMS validation).
  • Solubility : Low aqueous solubility (enhanced with DMSO or cyclodextrins).
  • Thermal stability : Decomposes above 200°C (TGA/DSC recommended) .

Advanced: How to resolve crystallographic disorder in X-ray structures?

Answer:
For disordered fluorocyclohexyl groups:

  • Refinement constraints : Apply SADI (similarity restraints) or ISOR (isotropic displacement) in SHELXL .
  • Twinned crystals : Test for merohedral twinning using PLATON ; refine in a lower-symmetry space group .

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